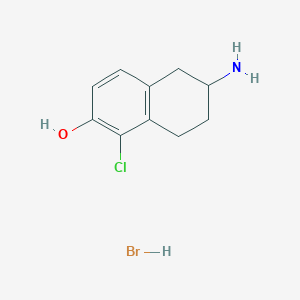
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chlorine and hydroxyl groups.
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but lacks the chlorine atom.
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but without the hydrobromide salt.
Uniqueness
The presence of both the chlorine and hydroxyl groups in 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
67544-45-0 |
|---|---|
分子式 |
C10H13BrClNO |
分子量 |
278.57 g/mol |
IUPAC 名称 |
6-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13;/h1,4,7,13H,2-3,5,12H2;1H |
InChI 键 |
IGOAFKPVUOGEHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1N)C=CC(=C2Cl)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


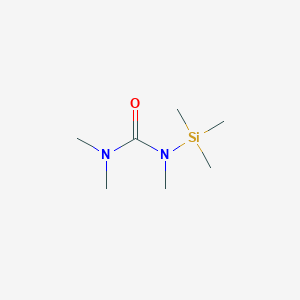

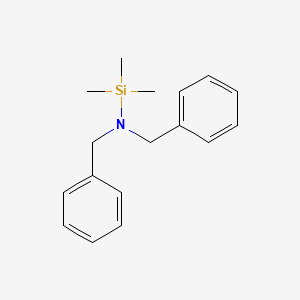
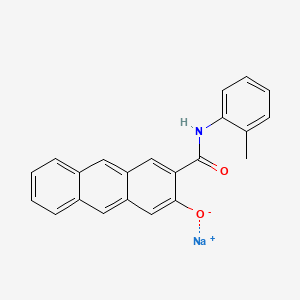
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
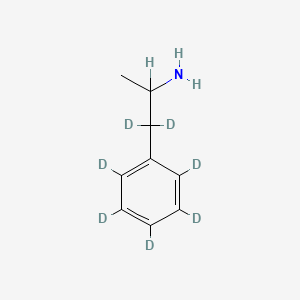

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
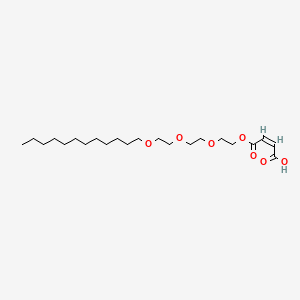
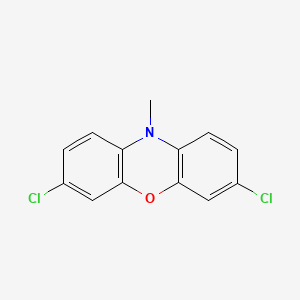
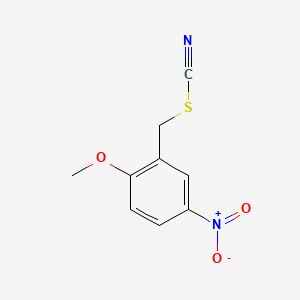
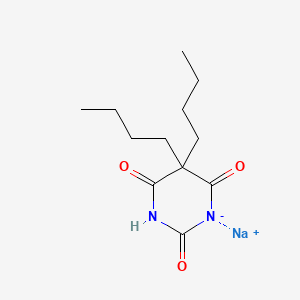

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
